An In-depth Technical Guide to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3)
An In-depth Technical Guide to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3). This bifunctional building block, featuring a protected ketone and a primary amine, is a valuable intermediate in organic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectroscopic signatures, and synthetic methodologies. It also explores the known biological activities of the broader 1,3-dioxolane class of compounds, suggesting potential areas of investigation for this specific molecule. Detailed experimental protocols and structured data tables are provided to support laboratory research and development.
Physicochemical Properties
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is a versatile organic compound with a unique structure incorporating a protected carbonyl group and a reactive primary amine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 62240-37-3 | |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | White to off-white powder | |
| Boiling Point | 178.2°C at 760 mmHg | |
| Flash Point | 63.957°C | |
| Purity | Typically ≥98% | |
| Storage | 2-8°C under an inert atmosphere (Nitrogen or Argon) |
Spectroscopic Data
| Spectroscopy | Key Signals and Interpretation |
| ¹H NMR | Key signals are expected at approximately δ 1.40 ppm (singlet, 3H, dioxolane CH₃), δ 3.70–4.10 ppm (multiplet, 4H, dioxolane OCH₂), and δ 2.60 ppm (triplet, 2H, NH₂CH₂). |
| ¹³C NMR | Based on analogous 1,3-dioxolane structures, characteristic peaks would be anticipated for the quaternary carbon of the dioxolane ring, the methyl group, the ethylene glycol carbons, and the two carbons of the ethanamine side chain. |
| IR Spectroscopy | Expected characteristic peaks include N-H stretching vibrations for the primary amine, C-N stretching, and strong C-O stretching bands associated with the dioxolane ring. |
| Mass Spectrometry (LC-MS) | In ESI+ mode, the protonated molecule [M+H]⁺ is observed at m/z 132.1. A common fragmentation peak appears at m/z 87, corresponding to the loss of the ethylamine group (C₂H₅N). |
Synthesis and Reactivity
Synthesis
The primary synthetic route to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is through the reductive amination of a ketone precursor, specifically 2-(2-methyl-1,3-dioxolan-2-yl)acetone, with ammonia. This method is favored for its efficiency and often proceeds under mild conditions.
Experimental Protocol: General Reductive Amination
A general procedure for reductive amination involves the following steps:
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Imine Formation: The ketone precursor, 2-(2-methyl-1,3-dioxolan-2-yl)acetone, is reacted with an ammonia source to form an imine intermediate.
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Reduction: The resulting imine is then reduced to the desired primary amine. A common and selective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN).
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pH Control: Maintaining an appropriate pH is crucial for the reaction's success.
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Workup and Purification: The reaction mixture is then worked up to isolate and purify the final product.
Logical Workflow for Reductive Amination
Caption: Reductive amination synthesis pathway.
Chemical Reactivity
The chemical reactivity of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is characterized by its two primary functional groups:
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Primary Amine: The lone pair of electrons on the nitrogen atom makes the ethanamine group a potent nucleophile. This allows it to readily participate in a variety of nucleophilic substitution and addition reactions, such as:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary ammonium salts.
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Reductive Amination: Reaction with other carbonyl compounds to form more complex amines.
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1,3-Dioxolane Ring: This moiety serves as a stable protecting group for a ketone functionality. It is generally resistant to basic and nucleophilic conditions but can be readily cleaved under acidic conditions to deprotect the ketone.
Signaling Pathway of Nucleophilic Reactions
Caption: General nucleophilic reaction pathway.
Biological Activity and Potential Applications
While specific biological activity data for 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is not extensively documented, the 1,3-dioxolane scaffold is present in numerous biologically active compounds. Derivatives of 1,3-dioxolane have shown a broad spectrum of pharmacological activities, including:
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Antimicrobial Activity: Many 1,3-dioxolane derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
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Antiviral Activity: Certain nucleoside analogues containing the 2-methyl-1,3-dioxolane moiety have been evaluated for their antiviral properties, for instance, against the Epstein-Barr virus.
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Anticancer Activity and Modulation of Multidrug Resistance: Some derivatives have been investigated for their potential in cancer therapy, including their ability to modulate multidrug resistance in cancer cells.
The presence of both a primary amine and a protected ketone makes 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine can serve as a handle to introduce this scaffold into larger drug candidates. The protected ketone can be unmasked at a later synthetic stage for further elaboration.
Safety and Handling
Appropriate safety precautions should be taken when handling 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. It is classified with the following hazards:
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H302: Harmful if swallowed.
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H319: Causes serious eye irritation.
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H412: Harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or in a fume hood.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex target molecules. While specific biological data on this compound is limited, the known activities of the 1,3-dioxolane class of compounds suggest that it holds potential for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted.




